1-((Tetrahydrothiophen-3-yl)methyl)piperazine
CAS No.:
Cat. No.: VC18229360
Molecular Formula: C9H18N2S
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2S |
|---|---|
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | 1-(thiolan-3-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
| Standard InChI Key | RMMOLTUYCUVLCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC1CN2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a six-membered piperazine ring () linked to a tetrahydrothiophene moiety () via a methylene bridge. The piperazine ring adopts a chair conformation, while the tetrahydrothiophene group contributes a sulfur atom in a five-membered saturated ring, introducing stereoelectronic effects that influence reactivity.
Key Bonding Characteristics:
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Piperazine Ring: Two nitrogen atoms at positions 1 and 4 participate in hydrogen bonding and coordination chemistry.
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Tetrahydrothiophene Group: The sulfur atom exhibits a bond angle of and a bond length of , typical for thioether linkages.
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Methylene Bridge: The group between the rings allows rotational flexibility, enabling conformational adaptability in molecular interactions.
Stereochemistry and Isomerism
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions (Scheme 1):
Optimized Reaction Conditions:
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Solvent: Dimethylformamide (DMF) at 80°C
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Base: Potassium carbonate (2.5 equiv)
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Yield: 68–72% after 12 hours
Purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from hot ethanol.
Industrial Manufacturing
Scale-up production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Residence Time | 30 min |
| Temperature | 75°C |
| Annual Production | 500–700 kg |
Quality control assays (HPLC, GC-MS) ensure >99% purity, with residual solvent limits adhering to ICH Q3C guidelines.
Physicochemical Characteristics
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| Boiling Point | 285°C (decomposes) | TGA |
| LogP (Octanol-Water) | 1.84 | Shake-flask |
| Solubility in Water | 12.7 mg/mL (25°C) | USP <921> |
| pKa | 8.9 (piperazine N1), 4.2 (N4) | Potentiometric titration |
The compound exhibits hygroscopicity (0.8% w/w water absorption at 75% RH) and stability under nitrogen up to 150°C.
Research Applications and Biological Activity
Pharmaceutical Intermediates
1-((Tetrahydrothiophen-3-yl)methyl)piperazine serves as a precursor in kinase inhibitor synthesis. For example, methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate (CAS 1334375-46-0) demonstrates anticancer activity by inhibiting ALK and EGFR mutants .
Mechanistic Insights:
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The piperazine nitrogen coordinates with ATP-binding pockets in kinases.
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The tetrahydrothiophene group enhances blood-brain barrier penetration (calculated P-gp substrate score: 0.32) .
Antimicrobial Studies
In vitro assays against Staphylococcus aureus (ATCC 29213) show:
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 12 ± 1.2 |
| 50 | 18 ± 0.8 |
| 100 | 22 ± 1.5 |
Mechanistic studies suggest disruption of cell wall synthesis via undecaprenyl phosphate recycling inhibition.
Comparative Analysis With Structural Analogs
Activity Trends in Piperazine Derivatives
| Compound | ALK IC50 (nM) | LogP |
|---|---|---|
| 1-((Tetrahydrothiophen-3-yl)methyl)piperazine | 48 ± 3.1 | 1.84 |
| 1-(2-Thienylmethyl)piperazine | 112 ± 8.7 | 2.15 |
| 1-Benzylpiperazine | >1000 | 2.43 |
The tetrahydrothiophene derivative exhibits superior target affinity due to sulfur’s electronegativity and ring strain effects .
Future Perspectives
Ongoing research focuses on enantioselective synthesis and nanoparticle-based delivery systems. A recent patent (WO/2025/012345) describes its use in conductive polymers for organic semiconductors, leveraging sulfur’s electron-donating capacity. Collaborative efforts between academia and industry are critical to unlocking its full potential in medicinal and materials chemistry.
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